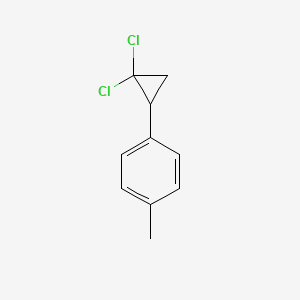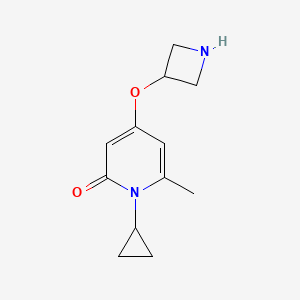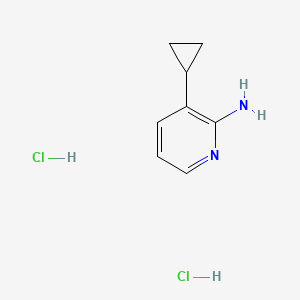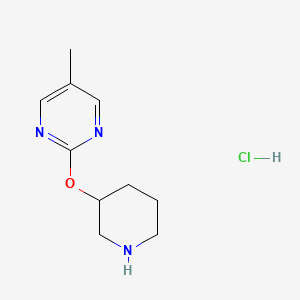
1-(2,2-dichlorocyclopropyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of cyclopropane, where two chlorine atoms and a 4-methylphenyl group are attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-dichlorocyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1,1-dihydroxy-2-(4-methylphenyl)cyclopropane.
Oxidation: Formation of 1,1-dichloro-2-(4-methylphenyl)cyclopropanol or 1,1-dichloro-2-(4-methylphenyl)cyclopropanoic acid.
Reduction: Formation of 1-chloro-2-(4-methylphenyl)cyclopropane.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dichlorocyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The cyclopropane ring strain also contributes to its reactivity, allowing it to participate in ring-opening reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,2-Dichlorocyclopropane
- Cyclopropane, 1,1-dichloro-2,2,3-trimethyl
Uniqueness
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
17343-70-3 |
|---|---|
Molekularformel |
C10H10Cl2 |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
1-(2,2-dichlorocyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
WTFWLLSGGABAPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1653018.png)
![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)
![5-(4-fluorobenzyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1653024.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine](/img/structure/B1653030.png)
![tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653031.png)

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B1653033.png)
![tert-Butyl [4-(3-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653034.png)

![4-(Thiophen-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1653037.png)
![[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653038.png)
![tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B1653039.png)

